8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Description
This compound is a structurally complex quinoline derivative characterized by a fused [1,2]dithiolo ring system, a thione group at position 1, and distinct substituents: a methoxy group at position 8 and a 2-methoxybenzoyl moiety at position 3. Such structural features are common in pharmacologically active molecules, particularly in antimicrobial and anticancer research, where quinoline derivatives are known to intercalate with DNA or inhibit enzymes like topoisomerases .
Properties
IUPAC Name |
(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S3/c1-21(2)18-17(20(26)28-27-18)14-11-12(24-3)9-10-15(14)22(21)19(23)13-7-5-6-8-16(13)25-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCFMLDTRDRICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4OC)C=CC(=C3)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired dithioloquinoline core . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-METHOXY-5-(2-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituent groups, which critically influence their physicochemical and biological properties. Below is a detailed comparison with a closely related compound from the Millipore/Sigma catalog:
Compound of Interest vs. 4,4,8-Trimethyl-5-(4-Nitrobenzoyl)-4,5-Dihydro-1H-[1,2]Dithiolo[3,4-C]Quinoline-1-Thione
Key Observations:
- Steric Effects : The 4,4-dimethyl substitution in the target compound reduces conformational flexibility compared to the 4,4,8-trimethyl analog, possibly affecting binding to biological targets.
- Commercial Relevance : The nitro-substituted analog is commercially available at $42.57 USD per unit, suggesting its utility in exploratory chemistry or as a synthetic intermediate .
Research Findings and Hypotheses
- Synthetic Accessibility : The nitro-substituted analog may be easier to synthesize due to the nitro group’s directing effects in electrophilic substitution reactions.
- Therapeutic Potential: The target compound’s methoxy groups could enhance bioavailability and reduce toxicity compared to nitro derivatives, which are often associated with mutagenicity.
- Gaps in Data: No direct comparative studies on these compounds’ biological activities or stability profiles are available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
